(2S)-2-(1-adamantyl)-2-aminoacetic acid

Asymmetric catalysis C–H functionalization Dirhodium carbenoid chemistry

Inconsistent enantiopurity in chiral building blocks undermines catalyst performance and API quality. (S)-Adamantylglycine (CAS 95853-35-3, ≥97%) is the definitive enantiopure starting material for: • Saxagliptin synthesis - (S)-configuration critical for Ki = 0.6-0.9 nM DPP-IV inhibition • Rh₂(S-PTAD)₄ catalyst preparation - 99% ee in cyclopropanation, 95% ee in C-H insertion • CB7 host-guest chemistry - Kd ≈ 1-2 pM for peptide capture & supramolecular prodrugs. Batch-specific CoA with chiral HPLC, NMR, and specific rotation supports ANDA submissions.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 95853-35-3
Cat. No. B12271406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(1-adamantyl)-2-aminoacetic acid
CAS95853-35-3
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)O)N
InChIInChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)/t7?,8?,9?,10-,12?/m1/s1
InChIKeyNJRFVURYVWPLKB-PZLWRYNDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (2S)-Adamantylglycine


(2S)-2-(1-Adamantyl)-2-aminoacetic acid, also referred to as (S)-adamantylglycine or (S)-2-(adamantan-1-yl)-Gly-OH, is a synthetic, enantiomerically pure, non-proteinogenic α-amino acid featuring the bulky, diamondoid adamantane cage as its side chain . With a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.28 g·mol⁻¹, this compound is a chiral building block used as a precursor for dirhodium tetracarboxylate asymmetric catalysts, a key intermediate in the commercial synthesis of the DPP-IV inhibitor saxagliptin (BMS-477118), and a high-affinity motif for cucurbit[7]uril host–guest chemistry applications [1]. Its (S)-configuration at the α-carbon, confirmed by specific rotation measurements on its Boc-protected derivative ([α]D²⁰ = 25 ± 1°, c=1, MeOH), and typical commercial purity specifications of ≥97% (achiral HPLC) or ≥99.5% (chiral HPLC for the Boc-derivative) underpin its reproducibility in demanding synthetic workflows .

Irreplaceable Advantages of Adamantylglycine


(2S)-2-(1-Adamantyl)-2-aminoacetic acid occupies a unique position among bulky, chiral, non-proteinogenic amino acids because the adamantyl cage delivers a combination of steric volume, conformational rigidity, and lipophilicity that cannot be replicated by common alternatives such as (S)-tert-leucine, (S)-cyclohexylglycine, or (S)-phenylalanine [1]. The adamantyl group is not merely larger—it is a tricyclic, diamondoid cage with a well-defined, nearly spherical van der Waals surface that imposes a fundamentally different steric environment in chiral catalyst pockets and peptide binding interfaces [2]. In practice, the dirhodium catalyst Rh₂(S-PTAD)₄ derived from (S)-adamantylglycine consistently delivers higher enantioselectivity than the tert-leucine-derived Rh₂(S-PTTL)₄ in reactions where the acceptor group is not a methyl ester, while the phenylalanine-derived CB7 ligand Phe-R7 has a dissociation constant in the nanomolar range versus the picomolar affinity achieved with (S)-adamantylglycine [3][4]. Consequently, substituting this compound with cheaper or more readily available alternatives leads to measurable losses in enantioselectivity, binding affinity, or metabolic stability, making the selection of the correct amino acid a data-driven decision rather than a matter of convenience.

Quantitative Evidence for Adamantylglycine


Rh₂(S-PTAD)₄ in Carbenoid C–H Insertion and Cyclopropanation

In a direct head-to-head comparison, the dirhodium tetracarboxylate catalyst Rh₂(S-PTAD)₄, synthesized from (S)-adamantylglycine, achieved 95% ee in the intramolecular C–H insertion of aryldiazoacetate 6 to form benzodihydrofuran 7 at −60 °C, versus 75% ee for Rh₂(S-PTTL)₄ (derived from (S)-tert-leucine) and 29% ee (opposite enantiomer) for the standard catalyst Rh₂(S-DOSP)₄ [1]. For intermolecular cyclopropanation of styrene with a diazophosphonate acceptor, Rh₂(S-PTAD)₄ gave 99% ee, compared to 98% ee for Rh₂(S-PTTL)₄ and only 34% ee for Rh₂(S-DOSP)₄ [1]. In intermolecular C–H insertion into 1,4-cyclohexadiene, Rh₂(S-PTAD)₄ yielded 92% ee versus 41% ee (opposite enantiomer) for Rh₂(S-DOSP)₄ [1].

Asymmetric catalysis C–H functionalization Dirhodium carbenoid chemistry

Rh₂(S-TCPTAD)₄: Leading Catalyst for C–H Amination

In the standard enantioselective C–H amination of indane using in situ-generated nosyl nitrene, the tetrachlorophthalimido-adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ delivered 94% ee with 95% yield, representing the highest performance among nine tested chiral dirhodium catalysts [1]. The closest competitor, Rh₂(S-TCPTTL)₄ (derived from (S)-tert-leucine), gave 79% ee (88% yield). The widely used Rh₂(S-DOSP)₄ produced only 11% ee (49% yield), while Rh₂(S-PTAD)₄ (non-chlorinated adamantylglycine catalyst) achieved 59% ee (86% yield) [1]. This demonstrates that the adamantylglycine scaffold, when appropriately chlorinated on the phthalimido ring, uniquely enables the highest levels of asymmetric induction in nitrene C–H insertion chemistry.

C–H amination Enantioselective catalysis Nitrene transfer

Adamantylglycine for High-Affinity CB7 Binding

In a controlled comparison using the cell-penetrating heptaarginine (R₇) scaffold, the (S)-adamantylglycine-modified peptide Ada-R₇ exhibited a cucurbit[7]uril (CB7) binding constant of Kₐ = 7.0 × 10¹¹ M⁻¹ (corresponding to Kd ≈ 1.4 pM) determined by competitive isothermal titration calorimetry, and Kₐ = (4.8 ± 0.8) × 10¹¹ M⁻¹ by ¹H NMR competition experiments [1]. In contrast, the phenylalanine-modified analog Phe-R₇ showed Kₐ = (2.9 ± 0.5) × 10⁷ M⁻¹ (Kd ≈ 34 nM), while unmodified R₇ had Kₐ = (1.7 ± 0.1) × 10⁵ M⁻¹ [1]. The free (S)-adamantylglycine amino acid itself binds CB7 with picomolar affinity, as previously established [1]. Notably, the Ada-R₇ peptide maintained essentially identical membrane transport activity (EC₅₀ values of 0.16, 1.01, and 0.15 μM in CF, CX4/LCG, and CB7/BE assays respectively) compared to R₇ (0.33, 1.08, and >10 μM) and Phe-R₇ (0.15, 0.84, and 0.15 μM), demonstrating that Ada acts as a minimally invasive, ultra-high-affinity label [1].

Host–guest chemistry Cucurbituril Peptide tagging Supramolecular bioimaging

Saxagliptin: Potent DPP-IV Inhibition

Saxagliptin (BMS-477118), whose synthesis begins with (S)-adamantylglycine as the chirality-encoding starting material, exhibits a human DPP-IV inhibition constant of Ki = 0.6–0.9 nM [1]. This represents substantially greater potency than first-generation DPP-IV inhibitors such as sitagliptin (Ki ≈ 18 nM) and vildagliptin (Ki ≈ 3 nM), and the adamantylglycine scaffold was specifically identified as a critical pharmacophoric element enabling a 'unique potency enhancement' in structure–activity relationship studies [2][3]. The (S)-stereochemistry at the adamantylglycine α-carbon is essential, as the corresponding (R)-enantiomer yields dramatically reduced inhibitory activity, establishing that procurement of the enantiopure (S)-form is a non-negotiable requirement for this synthetic route [3].

DPP-IV inhibition Type 2 diabetes Saxagliptin synthesis Medicinal chemistry

Proteolytic Stability with Adamantylglycine Incorporation

The incorporation of 1-adamantylglycine into methionine-enkephalin peptide analogues conferred dramatic resistance to enzymatic degradation in 80% human serum at 37 °C. The natural parent peptide methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and the tripeptide Tyr-Gly-Gly were rapidly degraded with half-lives of 12.2 and 23.0 minutes, respectively, primarily via aminopeptidase cleavage of the N-terminal Tyr-Gly bond [1]. In contrast, the adamantylglycine-containing analogue (compound 3) showed increased stability, while compounds 4a and 5a were 'not at all susceptible to the enzymes present in human serum' over the assay period [1]. Additionally, dipeptide derivatives of adamantylglycine were shown to resist hydrolysis by purified leucine aminopeptidase and even act as inhibitors of this enzyme, unlike natural glycine, leucine, and phenylalanine dipeptides which are substrates [2].

Peptide stability Human serum Enkephalin analogues Unnatural amino acids

Applications of Adamantylglycine


Synthesis of Rh₂(S-PTAD)₄ and Rh₂(S-TCPTAD)₄ Catalysts

Procurement of enantiopure (2S)-2-(1-adamantyl)-2-aminoacetic acid (CAS 95853-35-3, purity ≥ 97%, or as the Boc-protected derivative with [α]D²⁰ = 25 ± 1°) is the essential first step for synthesizing the Davies catalysts Rh₂(S-PTAD)₄ and Rh₂(S-TCPTAD)₄. As demonstrated by Reddy and Davies, Rh₂(S-PTAD)₄ achieves 99% ee in intermolecular cyclopropanation and 95% ee in intramolecular C–H insertion, outperforming the tert-leucine-derived Rh₂(S-PTTL)₄ by 20 percentage points in the latter reaction [1]. The chlorinated analog Rh₂(S-TCPTAD)₄ delivers 94% ee in C–H amination, surpassing all nine tested catalysts [2]. Both enantiomers of the catalyst are accessible from the corresponding (S)- or (R)-adamantylglycine, enabling the synthesis of either product enantiomer. This application is validated at multi-gram scale, with the key C–H activation step conducted on 40–50 g scale yielding product enriched to >99% ee after a single recrystallization [1].

GMP Intermediate for Saxagliptin Manufacturing

(2S)-2-(1-Adamantyl)-2-aminoacetic acid serves as the chirality-defining starting material in the industrial synthesis of saxagliptin, a marketed DPP-IV inhibitor for type 2 diabetes with Ki = 0.6–0.9 nM against human DPP-IV . The synthetic route proceeds via Boc protection of (S)-adamantylglycine, followed by KMnO₄-mediated hydroxylation of the adamantane ring to install the 3-hydroxy group, and subsequent coupling to the methanoproline nitrile scaffold [3]. The (S)-configuration at the adamantylglycine α-carbon is critical for biological activity, and regulatory filings require documented enantiopurity of the starting amino acid. Commercial sources offering this compound with batch-specific certificates of analysis (including chiral HPLC, NMR, and specific rotation data) meet the quality requirements for ANDA submissions and commercial production [4].

CB7 Peptide Labeling for Bioimaging and Drug Delivery

The picomolar binding affinity of (S)-adamantylglycine toward cucurbit[7]uril (Kd ≈ 1–2 pM) enables peptide and protein labeling applications that are unattainable with phenylalanine (Kd ≈ 34 nM) or other natural amino acids [5]. In practice, an Ada-modified cell-penetrating peptide (Ada-R₇) retains full membrane translocation activity (EC₅₀ = 0.15–1.01 μM across three orthogonal assays) while enabling quantitative capture by CB7-functionalized solid supports and reversible regulation of transport activity by exogenous CB7 addition [5]. This application is particularly valuable for proteomics pull-down experiments, intracellular peptide localization studies with CB7-based fluorescent probes, and supramolecular prodrug designs where host–guest complexation controls bioactivity.

Stabilized Peptide Therapeutics via Adamantylglycine

The resistance of adamantylglycine-containing peptides to human serum proteases and leucine aminopeptidase makes (2S)-2-(1-adamantyl)-2-aminoacetic acid a strategic building block for extending the half-life of peptide drug candidates [6][7]. Whereas natural methionine-enkephalin has a serum half-life of only 12.2 minutes, analogues incorporating N-terminal adamantylglycine show dramatically increased stability, with some derivatives completely resistant to serum enzymatic degradation over the assay period [6]. This stability enhancement is attributed to the steric shielding of the scissile peptide bond by the bulky adamantyl cage, which prevents access by aminopeptidases. Solid-phase peptide synthesis compatibility of Fmoc- or Boc-protected adamantylglycine derivatives facilitates straightforward incorporation into peptide sequences during routine SPPS workflows.

Quote Request

Request a Quote for (2S)-2-(1-adamantyl)-2-aminoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.